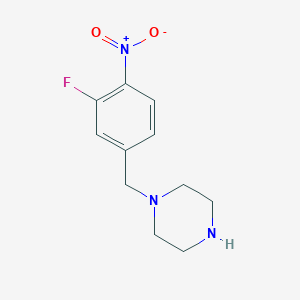

2-Fluoro-4-(piperazin-1-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN3O2 |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

1-[(3-fluoro-4-nitrophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14FN3O2/c12-10-7-9(1-2-11(10)15(16)17)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |

InChI Key |

JJIQSVMIJCWRSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline

Established Synthetic Routes to the 2-Fluoro-4-(piperazin-1-ylmethyl)aniline Core Structure

The construction of the this compound scaffold can be achieved through several strategic pathways. The most common approaches involve forming the benzylic carbon-nitrogen bond between the fluoroaniline (B8554772) ring and the piperazine (B1678402) heterocycle. Key methods include reductive amination of a corresponding aldehyde, nucleophilic substitution using a benzyl (B1604629) halide, or a Mannich-type condensation.

A prevalent strategy is the reductive amination of 2-fluoro-4-formylaniline with a protected form of piperazine. This two-step, one-pot process typically involves the initial formation of an imine intermediate by condensing the aldehyde with the amine, followed by reduction using a mild reducing agent. nih.govnih.govmdpi.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reagent for this transformation due to its selectivity and tolerance of various functional groups. nih.gov

Alternatively, the target molecule can be synthesized via nucleophilic substitution . This route would typically involve the reaction of a 4-(halomethyl)-3-fluoroaniline derivative (e.g., a chloromethyl or bromomethyl compound) with mono-protected piperazine. The success of this method relies on the controlled preparation of the reactive benzyl halide precursor.

A third established method is the Mannich reaction , a three-component condensation involving an aniline (B41778), formaldehyde, and a secondary amine like piperazine. jgtps.com This approach directly forms the desired C-N bond at the benzylic position. To ensure selectivity and prevent unwanted side reactions, a protected piperazine derivative is essential.

Protection-Deprotection Strategies for Amine Functionalities

Given the multiple reactive amine sites in the starting materials and the final product, protection-deprotection strategies are critical for a successful synthesis. researchgate.net Both the primary aromatic amine of the aniline moiety and the secondary amines of the piperazine ring can undergo undesired reactions, such as over-alkylation or polymerization.

The most common protecting group for piperazine in these syntheses is the tert-butoxycarbonyl (Boc) group . jgtps.comgoogle.com Starting with commercially available N-Boc-piperazine ensures that only one of the piperazine nitrogens is available for reaction. This strategy prevents the formation of dimeric byproducts where two aniline units become attached to the same piperazine ring. The Boc group is valued for its stability under various reaction conditions, including reductions and mild base treatments, and its straightforward removal under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid). jgtps.com

In routes starting from precursors like 2-fluoro-4-bromaniline, the primary aniline group may also require protection to prevent it from interfering with subsequent coupling reactions. Acyl protecting groups, such as pivaloyl chloride , have been successfully employed for this purpose. google.com The resulting pivalamide is robust but can be cleaved under strong acidic conditions, often in a final deprotection step to unmask the aniline. google.com

| Protecting Group | Target Functionality | Typical Reagents for Protection | Typical Reagents for Deprotection |

| tert-Butoxycarbonyl (Boc) | Piperazine Nitrogen | Di-tert-butyl dicarbonate (Boc₂O) | Hydrochloric Acid (HCl), Trifluoroacetic Acid (TFA) |

| Pivaloyl (Piv) | Aniline Nitrogen | Pivaloyl chloride | 50% Sulfuric Acid (H₂SO₄) |

Coupling Reactions for Piperazine and Aniline Moiety Linkage

The formation of the C-N bond linking the piperazine and aniline moieties is the cornerstone of the synthesis. In the context of the established routes for this compound, this "coupling" refers to the direct formation of the benzylic amine.

In the reductive amination pathway, the coupling occurs via the formation and subsequent reduction of an iminium ion intermediate. The reaction between 2-fluoro-4-formylaniline and N-Boc-piperazine forms a Schiff base (imine), which is then reduced in situ.

The Mannich reaction provides a direct one-pot route to couple the three components. jgtps.com The reaction of 2-fluoroaniline with formaldehyde generates a reactive electrophilic iminium ion. This intermediate is then trapped by the nucleophilic N-Boc-piperazine to form the final protected product. The reaction is typically refluxed in a solvent like ethanol. jgtps.com

| Reaction Type | Key Reactants | Typical Conditions |

| Reductive Amination | 2-Fluoro-4-formylaniline, N-Boc-piperazine | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Methanol |

| Mannich Reaction | 2-Fluoroaniline, Formaldehyde, N-Boc-piperazine | Ethanol, Reflux |

| Nucleophilic Substitution | 4-(Chloromethyl)-3-fluoroaniline, N-Boc-piperazine | Base (e.g., K₂CO₃, Et₃N), Acetonitrile (B52724) or DMF |

Palladium-Catalyzed Amination Approaches in Synthesis

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for forming aryl C-N bonds. wikipedia.orglibretexts.org While this reaction does not directly form the benzylic C-N bond in the target molecule, it is a crucial technology for synthesizing key precursors or analogues where the piperazine is directly attached to the aromatic ring. For instance, a Buchwald-Hartwig reaction could be used to synthesize a precursor like N-(tert-butoxycarbonyl)-1-(3-fluoro-4-nitrophenyl)piperazine, which could then be modified to achieve the target structure.

The reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The catalyst system is central to the reaction's success and has evolved through several generations.

Catalyst Components:

Palladium Precatalyst: Common sources of palladium include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes. google.comchemicalbook.comnih.gov

Ligand: Bulky, electron-rich phosphine ligands are essential. They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. libretexts.org Widely used ligands include Xantphos, (R)-BINAP, and various biaryl phosphines like XPhos. google.comchemicalbook.comscispace.com

Base: A non-nucleophilic strong base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). nih.govscispace.com

A typical Buchwald-Hartwig reaction for synthesizing a related 2-fluoro-4-(piperazin-1-yl)aniline would involve reacting 2-fluoro-4-bromoaniline (with a protected amine group) with piperazine using a catalyst system like Pd₂(dba)₃/Xantphos and a base in a solvent such as dioxane or toluene under heating. google.com

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly protocols. For the synthesis of this compound analogues, advanced techniques like microwave-assisted synthesis and strategies focusing on chemo- and regioselectivity are being explored.

Microwave-Assisted Synthesis Protocols for this compound Analogues

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. This technique can be applied to several steps in the synthesis of the target compound's analogues.

For instance, nucleophilic aromatic substitution (SₙAr) reactions and palladium-catalyzed couplings can benefit significantly from microwave heating. The condensation step in reductive amination or the Mannich reaction could also be accelerated. The use of microwave conditions often allows for reactions to be performed with milder bases or in less conventional solvents, contributing to greener chemistry principles.

Chemo- and Regioselective Synthesis Strategies

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the use of mono-Boc-protected piperazine is a prime example of a chemoselective strategy. It ensures that the reaction occurs at a specific nitrogen atom, preventing the formation of undesired byproducts and simplifying purification. Similarly, protecting the aniline nitrogen allows for transformations elsewhere on the molecule without interference from the primary amine.

Regioselectivity , the control of reaction at a specific position on a molecule, is also crucial. When synthesizing substituted anilines, the directing effects of existing substituents (like the fluorine atom) on the aromatic ring must be considered for any electrophilic or nucleophilic aromatic substitution steps. The synthesis of precursors like 2-fluoro-4-formylaniline or 2-fluoro-4-bromaniline must proceed with high regiochemical control to ensure the correct isomer is formed. For example, the piperazinylation of a precursor like 5-chloro-4-fluoro-2-nitrophenol proceeds with high regioselectivity, where the piperazine displaces the chlorine atom due to the activating effect of the ortho-nitro group. nih.gov Such strategies are fundamental to building the core structure efficiently.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and improving process efficiency. Key principles that can be applied include atom economy, the use of safer solvents, and the development of catalytic instead of stoichiometric processes.

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. In a typical synthesis of this compound, which may involve the reaction of a suitably substituted benzyl halide with piperazine, the atom economy can be optimized by carefully selecting reagents and reaction conditions that minimize the formation of byproducts. For instance, a direct reductive amination of a corresponding aldehyde with piperazine would have a higher atom economy than a multi-step process involving protection and deprotection steps.

Safer Solvents and Auxiliaries: The choice of solvents is a critical aspect of green synthesis. Traditional organic solvents often pose environmental and health risks. Research into the synthesis of related fluoro-piperazinyl aniline derivatives has explored the use of more benign solvents. For example, in the synthesis of related benzoxazoles, changing the solvent from dimethylsulfoxide to toluene or chlorobenzene not only simplified the work-up but also improved the yield. Further advancements could involve the use of water, supercritical CO2, or bio-based solvents.

Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by using small amounts of a catalyst that can be recycled. For the synthesis of the aniline core, catalytic hydrogenation of a corresponding nitroaromatic precursor is a common and relatively green method. In the derivatization of the piperazine moiety, the use of transition-metal catalysts for N-alkylation and N-acylation can offer high efficiency and selectivity under milder conditions compared to traditional methods. For example, copper-catalyzed N-alkylation of anilines has been explored as a more sustainable alternative.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing one-pot reactions and minimizing the use of protecting groups. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like toluene, or exploring aqueous media. |

| Catalysis | Employing catalytic hydrogenation for nitro group reduction and transition-metal catalysts for derivatization. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Waste Prevention | Designing synthetic routes that minimize the generation of byproducts. |

Derivatization Strategies for this compound

The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The secondary amine of the piperazine ring is a primary site for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting this compound with various alkyl halides, tosylates, or mesylates in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, in the synthesis of related piperazine-containing compounds, N-alkylation has been successfully performed using alkyl chlorides or bromides. A more sustainable approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, which produces water as the only byproduct. Visible-light-induced N-alkylation of anilines with alcohols has also been reported as an eco-friendly method.

N-Acylation: The piperazine nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). These reactions are typically high-yielding and allow for the introduction of a wide range of functional groups. For example, the synthesis of new amides of the N-methylpiperazine series has been achieved by reacting piperazine derivatives with acyl chlorides.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | Alkyl group |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acyl group |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | Substituted alkyl group |

The aniline ring of this compound can undergo electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. However, the positions ortho and para to the amino group are already substituted. The fluorine atom is a deactivating group but also an ortho-, para-director. Therefore, further electrophilic substitution will be directed to the positions ortho to the fluorine and meta to the amino group. Reactions such as halogenation or nitration would require careful control of conditions to achieve selectivity. For example, the bromination of 2-fluoroaniline has been shown to yield 4-bromo-2-fluoroaniline in high yields under specific conditions.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the aromatic ring can potentially be displaced by a strong nucleophile, particularly if the ring is further activated by electron-withdrawing groups. However, in this specific molecule, the electron-donating nature of the amino and piperazinylmethyl groups makes direct S_NAr at the fluorine position challenging without prior modification. S_NAr reactions are more common on highly electron-deficient aromatic rings.

The aniline and piperazine moieties of this compound serve as excellent handles for the construction of more complex heterocyclic systems. Fluorinated heterocycles are of great interest in medicinal chemistry.

The primary amine of the aniline can be used as a nucleophile to react with various electrophilic reagents to form heterocyclic rings. For instance, condensation with dicarbonyl compounds can lead to the formation of pyrroles or other five-membered heterocycles. Reaction with isatoic anhydrides can be used to synthesize quinazolinones. A one-pot method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines from amidoximes and isatoic anhydrides has been reported, showcasing a pathway to introduce oxadiazole moieties.

The piperazine nitrogen can also be incorporated into larger heterocyclic systems. For example, reaction with a bifunctional electrophile could lead to the formation of a fused ring system.

| Heterocyclic Moiety | Synthetic Approach |

| Quinazolinone | Reaction of the aniline with an anthranilic acid derivative or isatoic anhydride. |

| Benzimidazole | Condensation of the aniline with a carboxylic acid or its derivative under acidic conditions. |

| Triazole | Cyclization of an intermediate hydrazide or reaction with a triazole-forming reagent. |

| Oxadiazole | Cyclization of an acylhydrazone or reaction of a hydrazide with carbon disulfide. |

Scale-Up Considerations and Process Chemistry Research for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Safety and Hazard Analysis: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential. Potential thermal runaway reactions, exotherms, and the handling of hazardous materials need to be carefully managed.

Optimization of Reaction Conditions: Reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized for large-scale production. Continuous flow chemistry is an increasingly adopted technology for the scale-up of pharmaceutical intermediate synthesis, as it offers better control over reaction parameters and improved safety.

Impurity Profiling and Control: The identification and control of impurities are critical for the quality of the final product. Process development should aim to minimize the formation of impurities or develop efficient purification methods. For instance, in the commercial synthesis of a related fluoroindole intermediate, impurity control was a key aspect of process development.

Raw Material Sourcing and Cost: The availability and cost of starting materials are significant factors in the economic viability of a large-scale synthesis. Developing a synthetic route that utilizes readily available and inexpensive raw materials is a primary goal of process chemistry.

A large-scale synthesis of a related pyrrolopyrimidine kinase inhibitor provides a relevant case study. The process involved a palladium-catalyzed coupling reaction in a 500-L glass-lined reactor, with careful control of temperature and filtration processes to yield a high-purity product on a multi-kilogram scale. This demonstrates the feasibility of scaling up reactions involving similar piperazine-containing aniline cores.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline Analogues

Impact of Fluoro Substitution on the Biological Activity Profile

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. nih.govselvita.com The fluorine atom in 2-Fluoro-4-(piperazin-1-ylmethyl)aniline, positioned ortho to the amino group, can exert profound effects on the compound's activity profile through various mechanisms.

Modulation of Physicochemical Properties:

Basicity (pKa): The highly electronegative fluorine atom acts as an electron-withdrawing group, which can lower the pKa of the adjacent aniline (B41778) nitrogen. This modulation of basicity affects the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and ability to form hydrogen bonds or ionic interactions with a biological target. tandfonline.com

Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. tandfonline.com This is a critical factor for drugs targeting the central nervous system. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the compound's metabolic stability and prolonging its half-life in the body. selvita.com

Influence on Binding Interactions: The fluorine atom can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and multipolar C-F---C=O interactions. tandfonline.com The position of the fluorine is also critical for target selectivity. For instance, in a series of sulfonylpiperazine analogs, the substitution position of fluorine on a phenyl ring had a significant impact on selectivity for different nicotinic receptor subtypes. nih.gov An ortho-fluorophenyl group conferred selectivity for Hα4β2 nAChRs, whereas a para-fluorophenyl group showed no preference. nih.gov This highlights how subtle changes in fluorine placement can fine-tune the biological activity of a scaffold.

| Property | Impact of Fluorine Substitution | Reference |

|---|---|---|

| Basicity (pKa) | Lowers the pKa of the aniline nitrogen due to its electron-withdrawing nature. | tandfonline.com |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | tandfonline.com |

| Metabolic Stability | Enhances stability by blocking metabolic oxidation at the site of substitution. | selvita.com |

| Binding Affinity | Can improve binding through unique non-covalent interactions and conformational effects. | researchgate.net |

| Selectivity | The position of the fluorine atom can significantly influence selectivity for different biological targets. | nih.gov |

Conformational Analysis of the Piperazine (B1678402) Linker and its Influence on Molecular Recognition

Studies on 2-substituted piperazines have shown a preference for the axial conformation, which can place key binding elements in a specific spatial orientation that mimics the binding of endogenous ligands or other potent molecules. nih.gov This conformational preference can be further stabilized by intramolecular hydrogen bonds. nih.gov For some targets, such as the HIV-1 gp120 protein, the conformational adaptability of piperazine derivatives is thought to be more important for inhibitory activity than previously assumed, allowing the molecule to adjust its shape to fit optimally within the binding site. nih.gov Conversely, in other contexts, restricting the conformation of the piperazine ring, for example by incorporating it into a spirocyclic system, can be a strategy to improve target fit and potency. researchgate.net Therefore, the conformational properties of the piperazine linker in this compound analogues are a key factor in molecular recognition and biological activity.

Role of the Piperazin-1-ylmethyl Moiety in Ligand-Target Interactions

The piperazin-1-ylmethyl group is a common structural motif in medicinal chemistry, serving multiple roles in mediating interactions between a ligand and its target receptor. eurekaselect.commdpi.com

Scaffold and Spacer: The methyl (-CH2-) group acts as a flexible spacer, connecting the aniline core to the piperazine ring. This linker allows the piperazine and its substituents to orient themselves within a binding pocket to achieve optimal interactions. The length and flexibility of this linker can be critical; studies on dopamine (B1211576) D2/D3 receptor ligands showed that inserting a methylene (B1212753) unit between a heterocycle and the piperazine fragment altered binding affinity. nih.gov

Improved Physicochemical Properties: The piperazine moiety is frequently incorporated into molecules to enhance water solubility and oral bioavailability, which are crucial pharmacokinetic properties. eurekaselect.com Its basic nature can be leveraged to form salts, which often have improved solubility and stability.

In essence, the piperazin-1-ylmethyl moiety acts as a versatile pharmacophoric element that provides structural flexibility, key points for electrostatic and hydrogen bond interactions, and favorable physicochemical characteristics.

SAR of Substituents on the Aniline Ring of this compound

Beyond the existing fluoro and piperazin-1-ylmethyl groups, further substitution on the aniline ring of this compound offers a powerful avenue for modulating biological activity. The electronic and steric properties of new substituents at the remaining positions (3, 5, and 6) can significantly alter the molecule's interaction with its target.

While a specific SAR study for this exact scaffold is not publicly detailed, general principles of medicinal chemistry allow for predictions on how different substituents might affect activity.

| Position | Substituent Type | Potential Effect on Activity | Rationale |

|---|---|---|---|

| Position 3, 5, or 6 | Small, Electron-Donating (e.g., -CH₃) | May increase binding through hydrophobic interactions if the pocket allows. | Increases electron density on the ring; adds minimal steric bulk. |

| Electron-Withdrawing (e.g., -CN, -CF₃) | Could alter ring electronics, potentially improving binding or metabolic stability. | Reduces electron density and can participate in specific dipole interactions. | |

| Position 5 or 6 | Bulky Hydrophobic (e.g., -t-Butyl, -Phenyl) | Could enhance potency if a corresponding hydrophobic pocket exists, but may decrease activity if it causes a steric clash. | Probes for additional binding space within the receptor. |

| Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH₂) | May introduce new, specific hydrogen bonds with the target, potentially increasing affinity and selectivity. | Provides additional points for specific polar interactions. |

Rational Design of Novel this compound Analogues for Targeted Research

Rational drug design involves the deliberate, structure-based or ligand-based creation of new molecules with a specific biological purpose. The this compound scaffold serves as a valuable starting point for such endeavors. Design strategies can include:

Structure-Based Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), analogues can be designed to fit precisely into the binding site. This could involve modifying substituents on the aniline ring or the piperazine to form new, specific interactions with amino acid residues or to displace water molecules from the active site.

Pharmacophore Modeling and Bioisosteric Replacement: Based on the structures of known active compounds, a pharmacophore model can be developed that defines the essential features for activity. The this compound scaffold can then be modified to better fit this model. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common technique. selvita.comresearchgate.net For example, the aniline ring could be replaced with a different aromatic heterocycle to probe for new interactions or alter pharmacokinetic properties.

Scaffold Hopping: This involves replacing the central scaffold with a structurally different one while maintaining the original orientation of the key binding groups. This can lead to novel chemical series with improved properties or different intellectual property profiles.

Fragment-Based Design: The this compound molecule itself can be considered a combination of fragments (fluoroaniline, piperazine). One could use fragment-based screening to identify small molecules that bind to different pockets of a target and then link them together, potentially using the piperazin-1-ylmethyl moiety as a linker, to create a high-affinity ligand.

A successful example of rational design involved the hybridization of known pharmacophores for the FXR and PPARδ receptors to create novel dual agonists for treating pulmonary fibrosis. nih.govresearchgate.net A similar approach could be applied to the this compound framework to design molecules with tailored polypharmacology.

Molecular Hybridization Strategies Involving the this compound Framework

Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophores into a single hybrid molecule. nih.gov The goal is to create a compound with a dual mode of action, enhanced potency, or an improved selectivity profile compared to the individual components. The this compound framework is an excellent candidate for this approach due to the versatile piperazine nitrogen, which provides a convenient attachment point for other bioactive moieties.

Examples of hybridization strategies include:

Combining with other Heterocycles: Research has shown that hybridizing piperazine with other privileged structures like benzazoles (benzimidazole, benzothiazole) can lead to new molecules with improved or more selective biological activities. researchgate.net

Creating Multi-Target Ligands: By attaching a pharmacophore known to inhibit a second target to the piperazine ring, a dual-acting compound can be synthesized. For instance, a successful strategy involved linking nitroimidazole and 1,2,3-triazole motifs via a piperazine linker to create potent anticancer agents. nih.gov

Developing PROTACs: In the field of targeted protein degradation, the piperazine moiety is often incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs). rsc.org A PROTAC based on the this compound scaffold could be designed, where one end binds to a target protein of interest and the piperazine-containing linker connects to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.

These hybridization strategies demonstrate the potential to leverage the this compound core to develop novel therapeutics with complex and highly desirable biological profiles.

Biological Target Identification and Mechanistic Studies of 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline

Exploration of Potential Protein and Enzyme Binding Interactions

There is currently no publicly available research that specifically investigates the protein and enzyme binding interactions of 2-Fluoro-4-(piperazin-1-ylmethyl)aniline. While studies exist for structurally related compounds containing piperazine (B1678402) and fluorophenyl moieties, which demonstrate a range of biological activities such as kinase inhibition or receptor modulation, this information cannot be directly extrapolated to the specific compound . Without dedicated biochemical and biophysical assays, the protein and enzyme targets of this compound remain unidentified.

In Vitro Cellular Pathway Modulation Studies

No specific in vitro studies detailing the modulation of cellular pathways by this compound have been found in the current scientific literature. Research on analogous compounds suggests that molecules with similar structural features can influence pathways such as the PI3K/AKT/mTOR signaling cascade. However, without targeted cellular assays, the specific effects of this compound on intracellular signaling networks are unknown.

High-Throughput Screening Methodologies for Biological Activity Profiling (Pre-clinical Research)

Information regarding the use of high-throughput screening (HTS) methodologies to profile the biological activity of this compound is not available in published pre-clinical research. While HTS is a common approach in drug discovery to assess the activity of compounds against a wide array of biological targets, the results of any such screens involving this specific molecule have not been disclosed. A related compound, a 2-nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline scaffold, was identified as an inhibitor of the Aedes aegypti Kir1 channel through high-throughput screening assays.

Phenotypic Screening Approaches for Identifying Novel Biological Effects

There are no documented instances of this compound being evaluated in phenotypic screening campaigns to identify novel biological effects. Phenotypic screening is a powerful tool for discovering new therapeutic uses for compounds by observing their effects on cell morphology, function, or behavior. The potential of this compound in this regard has not been explored in the available scientific literature.

Computational Chemistry and Molecular Modeling of 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline

Ligand-Protein Docking Simulations for Interaction Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This simulation helps in understanding the binding mode and affinity of the ligand, which are critical for its biological function. For 2-Fluoro-4-(piperazin-1-ylmethyl)aniline, docking studies can identify potential protein targets and elucidate the key molecular interactions driving its binding.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. nih.gov These simulations can reveal specific interactions, such as hydrogen bonds formed by the aniline's amino group or the piperazine (B1678402) nitrogens, and hydrophobic interactions involving the fluoro-phenyl ring. nih.gov By screening this compound against various protein structures, researchers can generate hypotheses about its mechanism of action. For instance, piperazine derivatives are known to interact with targets like G protein-coupled receptors (GPCRs) and various kinases. researchgate.net

Table 1: Hypothetical Ligand-Protein Docking Results for this compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Dopamine (B1211576) D2 Receptor | 6CM4 | -8.5 | ASP114, SER193 | Hydrogen Bond, Ionic |

| Serotonin 5-HT1A Receptor | 7E2Y | -9.2 | ASP116, TYR390 | Hydrogen Bond, π-π Stacking |

| c-Kit Tyrosine Kinase | 1T46 | -7.9 | CYS673, THR670 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and intended to represent typical results from docking simulations.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations are used to analyze the conformational landscape of this compound, both in its free state and when bound to a protein. nih.gov This technique simulates the physical movements of atoms and molecules, providing insights into the compound's flexibility, stability, and the fluctuations of its interactions with the target.

By running simulations for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to track the displacement of atoms over time, indicating the stability of the complex. nih.gov The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of both the ligand and the protein. nih.gov For this compound, MD simulations can reveal how the piperazine ring adopts different conformations (e.g., chair, boat) and how the fluoro-phenyl group rotates, which can influence its binding and activity. semanticscholar.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM |

| Water Model | TIP3P |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

Pharmacophore Modeling and Virtual Screening for Analogue Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model can be generated based on its structure and known interactions. This model typically includes features like hydrogen bond donors (the -NH2 group, piperazine N-H), hydrogen bond acceptors (the fluorine atom, piperazine nitrogen), aromatic regions (the phenyl ring), and hydrophobic centroids. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.govfrontiersin.org This process rapidly filters millions of compounds to identify those that match the key pharmacophoric features, thus having a higher probability of being active at the same target. scispace.com This approach is highly effective for discovering structurally diverse analogues of this compound that retain the necessary features for biological activity but may possess improved properties.

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donor (HBD) | Aniline (B41778) (-NH2), Piperazine (-NH) |

| Hydrogen Bond Acceptor (HBA) | Fluorine (-F), Piperazine Nitrogen |

| Aromatic Ring (AR) | Fluoro-substituted phenyl ring |

| Positive Ionizable (PI) | Piperazine nitrogen (at physiological pH) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. dergipark.org.tr These calculations provide a fundamental understanding of the structure, stability, and reactivity of this compound. The presence of the electron-withdrawing fluorine atom on the aniline ring significantly influences the molecule's electronic distribution. umanitoba.ca

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr For this compound, the nitrogen atoms of the aniline and piperazine moieties are expected to be electron-rich regions, making them likely sites for hydrogen bonding and interactions with electrophiles.

Table 4: Representative Quantum Chemical Properties (Calculated)

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation |

| LUMO Energy | -0.9 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical stability |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (ADMET)

Before a compound is prioritized for synthesis and testing, it is essential to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Numerous computational models and tools are available to perform these in silico predictions, which help to identify potential liabilities early in the research process. frontiersin.org For this compound, these predictions guide its evaluation as a potential research compound.

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ajol.info Pharmacokinetic parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 are also predicted. nih.govnih.gov These computational assessments provide a holistic profile of the compound's likely behavior in a biological system, allowing for the prioritization of compounds with more favorable ADMET profiles. bioline.org.brresearchgate.netmdpi.com

Table 5: Predicted ADMET and Drug-Likeness Profile for this compound

| Property/Parameter | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Drug-Likeness | |||

| Molecular Weight | 223.28 g/mol | ≤ 500 | Favorable |

| logP (Lipophilicity) | 2.1 | ≤ 5 | Favorable |

| Hydrogen Bond Donors | 2 | ≤ 5 | Favorable |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Favorable |

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Drug-like |

| Pharmacokinetics (ADME) | |||

| Human Intestinal Absorption | High | High | Good oral absorption predicted |

| Caco-2 Permeability | Moderate | Moderate to High | Good gut-blood barrier permeation |

| Blood-Brain Barrier (BBB) | Yes | - | May cross into the CNS |

| P-glycoprotein Substrate | No | No | Not likely to be subject to efflux |

| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions |

| Toxicity | |||

| AMES Toxicity | No | No | Not likely to be mutagenic |

Note: The data in this table is generated from predictive models and is for research prioritization purposes only.

In Vitro Metabolic Studies of 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline

Identification of Metabolic Pathways and Transformations in Microsomal Systems

In vitro studies using liver microsomes are instrumental in elucidating the primary metabolic pathways of xenobiotics. For 2-Fluoro-4-(piperazin-1-ylmethyl)aniline, several metabolic transformations can be anticipated based on its structural motifs, including the fluoroaniline (B8554772) and piperazine (B1678402) moieties.

The metabolism of fluoroanilines in rat liver microsomes has been shown to involve several key pathways. nih.govuclouvain.be Predominant reactions include hydroxylation at various positions of the aniline (B41778) ring and modifications of the alkyl side chains. uclouvain.be Specifically, for compounds with a structure analogous to this compound, such as 2-halogenated 4-methylanilines, major metabolic routes are side-chain C-hydroxylation and N-hydroxylation. uclouvain.be Aromatic ring hydroxylation is generally not a major pathway for these analogues. uclouvain.be

Furthermore, studies on other fluoroaniline compounds, like 4-fluoroaniline (B128567), have demonstrated both ortho- and para-hydroxylation. nih.gov The para-hydroxylation of 4-fluoroaniline can lead to defluorination, a process that results in the formation of p-hydroxyaniline. nih.gov This defluorination and subsequent N-acetylation can produce conjugates of 4-acetamidophenol. nih.gov

For the piperazine ring, a common metabolic transformation is oxidation at one of the nitrogen atoms. nih.gov In studies of piperazin-1-ylpyridazines, N-oxidation was a significant metabolic route. nih.gov

Based on these findings from structurally related compounds, the anticipated metabolic pathways for this compound in microsomal systems are summarized in the table below.

| Anticipated Metabolic Pathway | Description | Supporting Evidence from Analogous Compounds |

| Side-Chain C-Hydroxylation | Hydroxylation of the methylene (B1212753) bridge connecting the aniline and piperazine rings. | Observed as a major pathway for 2-halogenated 4-methylanilines. uclouvain.be |

| N-Hydroxylation | Hydroxylation of the aniline nitrogen. | A known metabolic route for 2-halogenated 4-methylanilines. uclouvain.be |

| Piperazine Ring Oxidation | Oxidation of the nitrogen atoms within the piperazine ring. | A common metabolic pathway for piperazine-containing compounds. nih.gov |

| Aromatic Hydroxylation | Hydroxylation of the fluoroaniline ring, potentially at the para-position. | Observed in other fluoroanilines, though may be a minor pathway. nih.govnih.gov |

| Defluorination | Removal of the fluorine atom from the aromatic ring, often coupled with hydroxylation. | A documented process for 4-fluoroaniline. nih.gov |

Enzymatic Biotransformation Investigations (e.g., Cytochrome P450 Metabolism)

The biotransformation of most xenobiotics is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov These enzymes are central to Phase I metabolism. nih.gov Investigations into the specific CYP450 isoenzymes involved in the metabolism of this compound are crucial for understanding its potential for drug-drug interactions.

Studies on analogous fluoroanilines have implicated several CYP450 isoenzymes. For instance, the p-hydroxylation of fluoroanilines is significantly increased in the presence of inducers of cytochrome P450 IA2 (CYP1A2) and P450 IIE1 (CYP2E1). nih.gov Furthermore, liver microsomes from dexamethasone-pretreated rats, which induces cytochrome P450 IIIA1 (CYP3A1), show a high rate of reductive dehalogenation of fluoroanilines. nih.gov

The piperazine moiety also directs metabolism towards specific CYP450 enzymes. Human cytochrome P450 3A4 (CYP3A4) is responsible for the metabolism of a vast number of drugs, and many piperazine-containing compounds are substrates for this enzyme. nih.govresearchgate.net Some piperazine-containing compounds have been identified as mechanism-based inactivators of both CYP3A4 and CYP2D6. nih.govresearchgate.net

Given this information, the primary CYP450 enzymes likely involved in the metabolism of this compound are summarized below.

| Cytochrome P450 Isoenzyme | Potential Role in Metabolism | Supporting Evidence from Analogous Compounds |

| CYP1A2 | Aromatic hydroxylation of the fluoroaniline ring. | High activity for hydroxylation of fluoroanilines. nih.gov |

| CYP2E1 | Aromatic hydroxylation of the fluoroaniline ring. | High activity for hydroxylation of fluoroanilines. nih.gov |

| CYP3A4 | Metabolism of the piperazine ring and potential dehalogenation. | Major enzyme for metabolism of many piperazine-containing drugs. nih.govresearchgate.net Implicated in reductive dehalogenation of fluoroanilines. nih.gov |

| CYP2D6 | Potential involvement due to the piperazine moiety. | Some piperazine-containing compounds are known inactivators of this enzyme. nih.govresearchgate.net |

Characterization of Major Metabolites (Structure Elucidation)

The identification and structural elucidation of major metabolites are essential to fully understand the metabolic fate of a compound. While direct studies on this compound are not publicly available, the structures of its potential major metabolites can be predicted based on the metabolic pathways of related compounds.

For 2-halogenated 4-methylanilines, the major microsomal metabolites identified were benzyl (B1604629) alcohols and halogenated N-(4'-aminobenzyl)-4-methylanilines, resulting from side-chain C-hydroxylation. uclouvain.be Additionally, N-hydroxylation leads to the formation of hydroxylamines and nitroso derivatives. uclouvain.be

In the case of 4-fluoroaniline, a major metabolite produced via ortho-hydroxylation is 2-amino-5-fluorophenylsulphate. nih.gov Para-hydroxylation followed by defluorination and N-acetylation leads to sulphate and glucuronide conjugates of 4-acetamidophenol. nih.gov

The metabolism of other piperazine-containing compounds often results in N-oxidation products. nih.gov

Based on this, the predicted major metabolites of this compound are outlined in the following table.

| Predicted Metabolite | Metabolic Pathway | Analytical Characteristics |

| 4-(Aminomethyl)-3-fluorophenylmethanol | Side-chain C-hydroxylation | Increased polarity; mass increase corresponding to the addition of an oxygen atom. |

| N-[2-Fluoro-4-(piperazin-1-ylmethyl)phenyl]hydroxylamine | N-hydroxylation | Increased polarity; mass increase corresponding to the addition of an oxygen atom. |

| 2-Fluoro-4-(4-oxopiperazin-1-ylmethyl)aniline | Piperazine N-oxidation | Increased polarity; mass increase corresponding to the addition of an oxygen atom. |

| 5-Amino-2-(piperazin-1-ylmethyl)phenol | Aromatic hydroxylation and defluorination | Loss of fluorine and addition of a hydroxyl group, leading to a significant change in mass and polarity. |

| Sulphate and Glucuronide Conjugates | Phase II conjugation of hydroxylated metabolites | Significantly increased polarity and molecular weight. |

Stability Studies in Biological Matrices (in vitro)

The in vitro stability of a compound in biological matrices such as liver microsomes or S9 fractions is a key parameter in early drug discovery, providing an indication of its metabolic clearance. nih.gov

Studies on a series of piperazin-1-ylpyridazines demonstrated rapid in vitro intrinsic clearance in liver microsomes, with half-lives as short as 2-3 minutes. nih.gov This highlights that the piperazine moiety can be a site of rapid metabolism. nih.gov The metabolic stability of such compounds can often be improved through structural modifications that block the primary sites of metabolism. nih.gov

Analytical Methodologies for Research and Development of 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of 2-Fluoro-4-(piperazin-1-ylmethyl)aniline and its complex analogues is accomplished through the application of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, often with sub-ppm accuracy. longdom.org This precision allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from other compounds with similar nominal masses. longdom.org For this compound, HRMS would confirm the molecular formula C₁₁H₁₆FN₃. The high resolving power of techniques like FT-ICR MS is particularly valuable for analyzing complex mixtures without extensive prior separation, allowing for the direct determination of thousands of molecular formulae in a single measurement. nih.gov

Multi-dimensional NMR: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For a comprehensive structural assignment of complex analogues, multi-dimensional NMR experiments are employed. researchgate.net

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: Shows the number of different types of carbon atoms.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for two- and three-bond correlations). researchgate.net For fluorinated compounds, ¹⁹F NMR is also a critical tool, and 2D experiments like ¹H-¹⁹F HETCOR can reveal coupling between fluorine and nearby protons, which is essential for confirming the position of the fluorine atom on the aniline (B41778) ring. researchgate.net

The following table shows representative ¹H and ¹³C NMR chemical shifts for a related analogue, 5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-4-ylmethyl)aniline, which illustrates the type of data obtained from such analyses. nih.gov

| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyridine CH | 8.52 (d) | 150.24, 150.21 |

| Aniline CH | 7.90 (d), 6.34 (d), 5.83 (s) | 146.63, 146.21, 105.20, 95.47 |

| Methylene (B1212753) CH₂ | 4.63 (d) | 46.15 |

| Piperazine (B1678402) CH₂ | 3.43 (s), 2.88 (s) | 45.55, 44.99 |

| Phenylsulfonyl CH | 7.80 (dd), 7.49 (t) | 131.12, 130.93, 117.34, 117.16 |

| NH | 8.87 (t) | - |

| Data derived from a complex analogue to illustrate typical spectroscopic values. nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby enabling purity assessment and real-time monitoring of synthetic reactions.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for determining the purity of piperazine derivatives. nih.gov The method's parameters, such as the column, mobile phase composition, and detection wavelength, are optimized to achieve separation of all relevant compounds. nih.govresearchgate.net A validated HPLC method provides data on selectivity, precision, accuracy, and linearity. nih.gov For this compound, a typical method might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer gradient. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the qualitative analysis of piperazine derivatives, especially for identifying volatile impurities. researchgate.net The compound is separated on a GC column and subsequently identified by its mass spectrum. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure, allowing for confident identification by comparing it to reference spectra. researchgate.net For example, piperazine derivatives often show characteristic fragments corresponding to the piperazine ring and its substituents. researchgate.net

Reaction Monitoring: The progress of the synthesis of this compound can be monitored to determine the point of completion and to identify the formation of any intermediates or by-products. Thin-Layer Chromatography (TLC) is a simple and rapid technique used for this purpose, where the disappearance of starting materials and the appearance of the product spot indicate the reaction's progress. thieme.demdpi.com HPLC can also be used for more quantitative reaction monitoring. beilstein-journals.org

| Technique | Application | Typical Conditions/Parameters |

| HPLC | Purity Assessment, Quantitative Analysis | Column: Octadecyl (C18) nih.govMobile Phase: Acetonitrile/Phosphate Buffer nih.govDetection: UV (e.g., 239 nm) nih.gov |

| GC-MS | Impurity Identification | Column: 5% Phenyl/95% Dimethylpolysiloxane unodc.orgIonization: Electron Ionization (EI)Detection: Mass Spectrometry |

| TLC | Reaction Monitoring | Stationary Phase: Silica Gel 60 F254 nih.govMobile Phase: Butanol-Acetic Acid-Water nih.gov |

Chiral Separation Techniques for Enantiomeric Purity Determination

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, during drug development, analogues are often synthesized by modifying the core structure. If these modifications introduce a chiral center—for instance, by adding a substituent to the piperazine ring or the benzylic carbon—the resulting compound will be a racemic mixture of enantiomers. In such cases, chiral separation and determination of enantiomeric purity become critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are effective for a wide range of compounds. jocpr.com For piperazine-containing compounds, columns like Chiralpak IC have been used successfully. jocpr.com The mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. jocpr.com

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralpak IC | Hexane/Isopropanol/DEA |

| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS | Hexane/Ethanol |

| Protein-based | Chirobiotic V, Chirobiotic T | Phosphate Buffer/Methanol |

| Pirkle-type (Brush-type) | Whelk-O 1 | Hexane/Isopropanol |

NMR Spectroscopy with Chiral Shift Reagents: NMR can also be used to determine enantiomeric purity. unodc.org In the presence of a chiral shift reagent, the chemically identical nuclei in a pair of enantiomers become diastereotopically related, resulting in separate signals in the NMR spectrum. The ratio of the areas of these signals corresponds to the ratio of the enantiomers.

Development of Robust Quantification Methods for In Vitro Studies

To evaluate the biological activity of this compound in in vitro assays, robust and validated analytical methods are required to accurately quantify its concentration in experimental media, such as cell culture supernatants or buffer solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The method involves separating the analyte from matrix components using HPLC, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other components in the matrix. nih.gov

HPLC with UV Detection (HPLC-UV): For higher concentration ranges, a validated HPLC-UV method can be a reliable and more accessible alternative to LC-MS/MS. jocpr.com A method can be developed to detect and quantify the compound at low levels. jocpr.com The development process involves creating a UV-active derivative if the parent compound has poor chromophoric properties, although this is not typically necessary for aniline-containing structures. jocpr.com

Method validation is a critical step to ensure the reliability of the quantification data. Key validation parameters are established according to regulatory guidelines.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | % Recovery within 85-115% (or 80-120% at LLOQ) jocpr.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (%RSD) ≤ 15% (or ≤ 20% at LLOQ) researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 jocpr.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; must meet accuracy and precision criteria. researchgate.netjocpr.com |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

By employing these sophisticated analytical methodologies, researchers can ensure the structural integrity, purity, and accurate quantification of this compound, which are essential prerequisites for its progression through the research and development pipeline.

Formulation Research for in Vitro and Pre Clinical Model Applications of 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline

Solubilization and Stability Enhancement for In Vitro Biological Assays

A primary challenge in the early-stage assessment of new chemical entities is achieving sufficient concentration in aqueous media used for in vitro biological assays. Poor solubility can lead to an underestimation of biological activity. Furthermore, the stability of the compound in the assay medium is critical for obtaining reliable and reproducible data.

Solubilization Techniques:

Several established methods can be employed to enhance the aqueous solubility of 2-Fluoro-4-(piperazin-1-ylmethyl)aniline for in vitro studies. The choice of technique often depends on the specific requirements of the assay and the physicochemical characteristics of the compound.

Co-solvents: The use of water-miscible organic solvents is a common and straightforward approach. Solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs) can significantly increase the solubility of hydrophobic compounds. umlub.pl For this compound, a stock solution in DMSO is a standard starting point, which is then diluted to the final concentration in the aqueous assay buffer. It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid solvent-induced artifacts in biological assays.

Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), encapsulating poorly soluble drugs within their hydrophobic cores. umlub.pl Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are generally preferred for biological studies due to their lower toxicity compared to ionic surfactants.

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. researchgate.net Beta-cyclodextrins and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.

pH Modification: The aniline (B41778) and piperazine (B1678402) moieties in this compound are basic and can be protonated at acidic pH. This ionization increases the aqueous solubility. Therefore, adjusting the pH of the formulation to a physiologically acceptable acidic range can be an effective solubilization strategy. researchgate.net

Interactive Data Table: Hypothetical Solubility of this compound with Different Solubilization Methods

| Solubilization Method | Concentration | Achieved Solubility (µg/mL) |

| Water | - | < 1 |

| 1% DMSO in PBS | 1% (v/v) | 50 |

| 1% Tween® 80 in PBS | 1% (w/v) | 120 |

| 5% HP-β-CD in PBS | 5% (w/v) | 250 |

| PBS (pH 5.0) | - | 80 |

Stability Enhancement:

The stability of this compound in solution is paramount for the duration of in vitro experiments. Degradation can occur through processes such as oxidation and hydrolysis.

pH and Buffer Selection: The stability of the compound is often pH-dependent. Preliminary stability studies across a range of pH values can identify the optimal pH for maximum stability. The use of appropriate buffer systems is essential to maintain this optimal pH.

Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation can mitigate degradation.

Storage Conditions: Storing stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light can significantly enhance long-term stability.

Development of Research-Grade Delivery Systems (e.g., Nanoparticles for targeted cellular delivery in research models)

For more advanced in vitro and pre-clinical research, particularly for targeted delivery to specific cell types or to overcome significant bioavailability challenges, the development of research-grade delivery systems is a valuable approach. Nanoparticles offer the potential for enhanced solubility, protection from degradation, and targeted delivery. juniperpublishers.com

Nanoparticle Formulations:

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cellular receptors.

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. The composition of the lipids can be modified to control the release characteristics and stability of the formulation.

Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and offer advantages such as high stability and the potential for controlled release.

Interactive Data Table: Hypothetical Characteristics of this compound Loaded Nanoparticles

| Nanoparticle Type | Average Size (nm) | Encapsulation Efficiency (%) |

| PLGA Nanoparticles | 150 | 75 |

| Liposomes | 120 | 60 |

| Solid Lipid Nanoparticles | 200 | 85 |

The development of such delivery systems for research purposes allows for a more controlled and targeted investigation of the biological effects of this compound in complex in vitro co-culture systems and in vivo pre-clinical models.

Future Research Directions and Challenges in 2 Fluoro 4 Piperazin 1 Ylmethyl Aniline Chemistry and Biology

Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical)

A primary future direction for 2-fluoro-4-(piperazin-1-ylmethyl)aniline is the systematic pre-clinical exploration of its potential against a variety of biological targets. The rationale for this exploration is strongly supported by the observed activities of structurally related compounds. Analogues incorporating the fluoro-phenyl-piperazine motif have demonstrated activity in several key therapeutic areas, suggesting that this scaffold is privileged for drug design. nih.gov

Future pre-clinical studies should involve screening this compound and a library of its derivatives against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels. For instance, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing fluorine have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov Similarly, derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated as stabilizers of G-quadruplex structures in telomeres, presenting a potential strategy for anticancer therapy. researchgate.net

The piperazine (B1678402) core is also a common feature in agents targeting the central nervous system. Therefore, evaluating derivatives for activity against targets like sigma receptors could yield novel candidates for treating neuropathic pain. nih.gov Furthermore, the structural similarities to compounds with known antimicrobial activity warrant a thorough investigation into the potential of this scaffold to address multidrug-resistant bacterial infections. benthamdirect.comsharif.eduresearchgate.net

| Analogue/Derivative Class | Potential Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones | VEGFR-2 | Oncology | nih.gov |

| 4-(4-Methylpiperazin-1-yl)aniline Derivatives | Telomeric G-quadruplex | Oncology | researchgate.net |

| Piperazine-based Conjugates | Mycobacterial Cell Wall | Infectious Disease (Tuberculosis) | mdpi.com |

| Piperazine-based Sigma Receptor Ligands | Sigma-1 and Sigma-2 Receptors | Neuropathic Pain | nih.gov |

| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENTs) | Oncology, Cardiovascular Disease | frontiersin.org |

Application in Probe Development for Biological Systems

The unique structural features of this compound make it an attractive scaffold for the development of chemical probes for studying biological systems. The fluorine atom can serve as a reporter for ¹⁹F-NMR studies or as a site for radiolabeling with ¹⁸F for Positron Emission Tomography (PET) imaging. nih.gov

Recent work has shown the synthesis of piperazine-based, fluorinated inhibitors of Fibroblast Activation Protein (FAP) for the development of ¹⁸F-labeled PET imaging probes for tumors. nih.gov This highlights a clear path for adapting the this compound scaffold for similar applications. By conjugating this molecule to a ligand that targets a specific protein, researchers could create novel PET tracers to visualize the distribution and expression of that protein in vivo.

Furthermore, the aniline (B41778) moiety can be chemically modified to develop fluorescent probes. nih.gov The primary amine can be functionalized to attach fluorophores or moieties that modulate fluorescence upon interaction with a specific analyte or enzymatic activity. For example, the aniline group could act as a quencher in a "turn-on" probe, where enzymatic cleavage of a linked substrate would liberate the fluorophore and restore its emission. nih.gov Developing libraries of such probes could enable high-throughput screening for biomarker enzymatic activities in diseases like cancer. rsc.orgnih.gov

Design of Next-Generation Analogues with Improved Mechanistic Specificity

A significant challenge and opportunity lie in the rational design of next-generation analogues with enhanced potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies are fundamental to this effort. For instance, research on FPMINT analogues, which share the fluorophenyl-piperazine core, revealed that the presence and position of halogen substitutes on the fluorophenyl ring were essential for inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org Such studies provide a blueprint for systematically modifying the this compound scaffold.

Key design strategies include:

SAR-guided Modification: Systematically altering the substitution pattern on the fluoroaniline (B8554772) ring to probe interactions with target binding sites. This includes changing the fluorine position or introducing other electron-withdrawing or donating groups. benthamdirect.com

N-Functionalization of Piperazine: The secondary amine of the piperazine ring is a key handle for introducing a wide variety of chemical groups to modulate solubility, cell permeability, and target engagement.

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity.

Scaffold Hopping: Replacing the fluoroaniline or piperazine core with other bioisosteric rings to explore new chemical space while retaining key pharmacophoric interactions, potentially leading to improved properties or novel intellectual property.

| Design Strategy | Approach | Objective | Reference |

|---|---|---|---|

| SAR-Guided Modification | Vary substituents and their positions on the fluoroaniline ring. | Optimize target affinity and selectivity. | mdpi.comfrontiersin.org |

| N-Functionalization | Attach diverse chemical moieties to the piperazine nitrogen. | Modulate pharmacokinetics and explore new binding interactions. | nih.gov |

| Molecular Hybridization | Combine the scaffold with another distinct pharmacophore. | Achieve dual-target activity or synergistic effects. | researchgate.net |

| Scaffold Hopping | Replace core structures with bioisosteric alternatives. | Improve properties, escape patent space, and discover novel scaffolds. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of analogues derived from this compound. By leveraging large datasets of chemical structures and their associated biological activities, ML models can learn complex structure-activity relationships that may not be apparent through traditional analysis. ijcrt.org

Future research can apply ML models to predict the bioactivity of virtual libraries of derivatives against various targets, prioritizing the synthesis of the most promising candidates. repcomseet.orgnih.gov Classifiers such as Random Forest and Neural Networks can be trained on existing data of piperazine-containing compounds to predict their potential therapeutic applications. plos.orgresearchgate.net

Beyond activity prediction, ML can be crucial for optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Models can predict properties like solubility, metabolic stability, and potential toxicity, allowing for in silico filtering of compounds before committing resources to their synthesis. nih.gov Furthermore, generative AI models can design entirely new molecules based on the core scaffold, exploring a much wider chemical space to identify novel structures with desired activity and property profiles.

Methodological Advancements in Synthesis and Characterization

Progress in synthetic and analytical chemistry is critical to fully exploring the potential of the this compound scaffold. While traditional methods for piperazine synthesis are well-established, modern techniques offer more efficient and versatile routes to novel analogues. researchgate.net

A key area for advancement is the C-H functionalization of the piperazine ring. researchgate.netnsf.govencyclopedia.pub Traditional modifications are largely limited to the nitrogen atoms. Recent advances in photoredox catalysis enable the direct modification of the carbon atoms of the piperazine ring, opening up previously inaccessible chemical space for generating structural diversity. mdpi.comacs.orgnih.govprinceton.edubeilstein-journals.orgthieme-connect.com These methods allow for the introduction of aryl, alkyl, and other functional groups directly onto the piperazine backbone.

In parallel, advanced characterization techniques are essential for the unambiguous structural elucidation of complex new analogues. For fluorinated compounds, ¹⁹F NMR spectroscopy is a powerful tool. nih.gov Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for confirming connectivity and stereochemistry, which is crucial for building accurate SAR models. nih.govipb.pt High-resolution mass spectrometry (HR-MS) is also vital for confirming the elemental composition of novel compounds. mdpi.com

| Area | Advanced Method | Advantage | Reference |

|---|---|---|---|

| Synthesis | C-H Functionalization | Allows direct modification of the piperazine carbon skeleton, creating novel structural diversity. | researchgate.netnsf.govencyclopedia.pub |

| Photoredox Catalysis | Enables mild and efficient formation of C-C and C-N bonds under visible light. | acs.orgprinceton.eduthieme-connect.com | |

| Characterization | ¹⁹F NMR Spectroscopy | Provides a sensitive and direct method for analyzing fluorinated compounds and their interactions. | nih.govnih.govrsc.org |

| Advanced 2D NMR (HMBC, NOESY) | Allows for unambiguous determination of molecular connectivity and 3D structure. | ipb.ptresearchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-4-(piperazin-1-ylmethyl)aniline, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves introducing the piperazine-methyl group via nucleophilic substitution. A plausible route:

- Intermediate Formation : React 4-(bromomethyl)-2-fluoro-nitrobenzene with piperazine in DMF at 110–130°C for 12–24 hours, using K₂CO₃ as a base to neutralize HBr.

- Nitro Reduction : Catalytically hydrogenate the nitro intermediate (e.g., H₂/Pd-C in ethanol) to yield the aniline group. Key factors:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR :

- Aromatic protons: δ 6.5–7.5 ppm (fluorine coupling splits signals).

- Methylene bridge (CH₂): δ ~3.8–4.2 ppm (singlet).

- Piperazine protons: δ 2.5–3.5 ppm (multiplet).

- ¹⁹F NMR : Confirms fluorine position (δ -110 to -120 ppm).

- HPLC-MS : Molecular ion peak at m/z ≈ 239.1 [M+H]⁺ and purity assessment.

Comparative data from similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride ) validates structural assignments.

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer: The free base form is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays:

- Prepare stock solutions in DMSO (10–50 mM).

- Dilute in buffer (pH 6–7) with <1% DMSO to avoid cytotoxicity. Stability studies (e.g., 24-hour incubation at 37°C with HPLC monitoring) confirm compound integrity under experimental conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in scale-up reactions?

Methodological Answer: Common bottlenecks and solutions:

- Byproduct Formation : Use scavengers (e.g., molecular sieves) to absorb HBr during substitution.